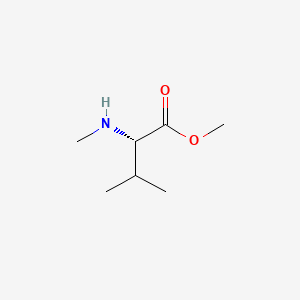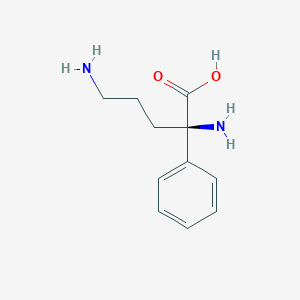
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER is an organic compound with a complex structure that includes a cyclohexyl group, a methoxy group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through a series of reactions, including aldol condensation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexyl-4-methoxybutanoic acid: Lacks the oxo group, resulting in different chemical reactivity and biological activity.
4-Methoxy-4-oxobutanoic acid: Lacks the cyclohexyl group, affecting its hydrophobicity and interaction with biological targets.
Cyclohexylbutanoic acid: Lacks both the methoxy and oxo groups, leading to significantly different properties.
Uniqueness
(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(3S)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
IYCUSOGFMJGUSU-VIFPVBQESA-N |
SMILES |
COC(=O)C(CC(=O)O)C1CCCCC1 |
SMILES isomérique |
COC(=O)[C@@H](CC(=O)O)C1CCCCC1 |
SMILES canonique |
COC(=O)C(CC(=O)O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1639252.png)










